Anatalline

Description

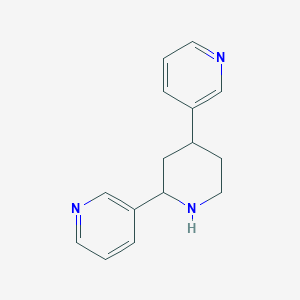

Structure

3D Structure

Properties

IUPAC Name |

3-(2-pyridin-3-ylpiperidin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWQBMIVVHLMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332132 | |

| Record name | Anatalline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18793-19-6 | |

| Record name | Anatalline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Anatalline: A Structural and Analytical Deep Dive into a Key Tobacco Alkaloid Biomarker

An in-depth technical guide to the chemical structure, properties, and applications of Anatalline, designed for researchers, scientists, and drug development professionals.

Anatalline is a minor alkaloid found in tobacco (Nicotiana tabacum) that has garnered significant attention in analytical chemistry and public health research.[1] Unlike the more abundant nicotine, Anatalline serves as a highly specific biomarker, enabling researchers to distinguish between different forms of tobacco consumption.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, biosynthesis, and its critical role in modern toxicological and exposure studies.

Core Chemical Identity and Structure

Anatalline was first isolated from the roots of N. tabacum in 1968.[3] Its fundamental structure consists of a central piperidine ring substituted with two pyridyl rings at the 2 and 4 positions.[3][4]

Systematic IUPAC Name: The most commonly studied isomer is cis-2,4-di(3-pyridyl)piperidine.[1][5][6] However, it co-exists with its stereoisomer, trans-2,4-di(3-pyridyl)piperidine, and both are often present in similar concentrations in biological samples.[5][6]

Molecular Formula: C₁₅H₁₇N₃[1][3]

Molecular Weight: 239.32 g/mol [1][4]

The structural uniqueness of Anatalline, with its specific arrangement of aromatic and saturated heterocyclic rings, is the basis for its utility as a specific analytical marker.

Sources

- 1. Anatalline|Tobacco Alkaloid for Research [benchchem.com]

- 2. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anatalline | C15H17N3 | CID 443848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anatalline and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Anatalline: A Technical Guide to its Discovery, Isolation, and Analysis

Introduction

Overview of Minor Tobacco Alkaloids

The chemical landscape of Nicotiana tabacum (cultivated tobacco) is dominated by the principal alkaloid, (S)-(-)-nicotine. However, co-existing with nicotine is a complex suite of over 20 structurally related "minor" alkaloids. While present in significantly lower concentrations, these compounds, including nornicotine, anabasine, and anatabine, contribute to the overall pharmacological profile of tobacco products and are subjects of significant research interest.[1][2] Many of these minor alkaloids exhibit activity as nicotinic receptor agonists, though often with lower potency than nicotine.[1][2] Their study, however, has historically been hampered by the difficulty in obtaining them in optically pure forms.[1]

Anatalline: A Unique Dipyridylpiperidine Alkaloid and Selective Biomarker

Among these minor alkaloids is anatalline, a unique compound first identified in 1968.[3] Structurally, it is a 2,4-di(3-pyridyl)piperidine, featuring a central piperidine ring flanked by two pyridine moieties.[3] This distinct structure sets it apart from many other tobacco alkaloids. Beyond its chemical novelty, anatalline has emerged as a highly selective and sensitive biomarker for exposure to combusted tobacco products.[4] Its presence in biological fluids can be used to distinguish between the use of conventional cigarettes and electronic nicotine delivery systems (ENDS), making it a critical analytical target in public health and exposure assessment studies.[4]

Scope of the Guide

This technical guide provides a comprehensive overview of the anatalline alkaloid for researchers, chemists, and drug development professionals. It follows the scientific narrative from its initial discovery and structural elucidation to modern, field-proven protocols for its isolation from natural sources and extraction from complex biological matrices. The guide details the causality behind experimental choices, presents step-by-step methodologies, and summarizes key analytical data, offering an authoritative resource for the study of this important biomarker.

Discovery and Structural Elucidation

First Isolation from Nicotiana tabacum

The journey of anatalline began in 1968 when T. Kisaki and his colleagues reported its isolation from the roots of Nicotiana tabacum.[3] The discovery of new alkaloids, a practice dating back to the isolation of morphine from opium in the early 19th century, relies on leveraging the fundamental chemical properties of these nitrogenous compounds.[5] Alkaloids are typically basic in nature, allowing them to be extracted from a complex plant matrix into an acidic aqueous solution and then recovered by basification and extraction into an organic solvent.[6] It was through such classical phytochemical techniques that anatalline was first separated from the more abundant alkaloids in tobacco root.

Confirmation as 2,4-di(3-pyridyl)piperidine

The molecular structure of the newly isolated compound was assigned as 2,4-di(3-pyridyl)piperidine. This initial determination was based on a combination of spectroscopic data available at the time, likely including mass spectrometry (MS) to determine the molecular formula (C₁₅H₁₇N₃) and nuclear magnetic resonance (NMR) spectroscopy, alongside chemical transformations to probe the compound's functional groups and connectivity.[3]

Identification and Separation of Stereoisomers

Further research revealed that anatalline naturally exists as two distinct stereoisomers: cis-2,4-di(3-pyridyl)piperidine and trans-2,4-di(3-pyridyl)piperidine.[7][8] These isomers, which differ in the spatial arrangement of the two pyridyl groups relative to the piperidine ring, were found to occur in similar concentrations in induced Nicotiana tabacum cell cultures.[7][8] The complete separation of these two isomers for individual analysis was successfully achieved using gas chromatography-mass spectrometry (GC-MS), a technique with sufficient resolving power to distinguish between the closely related structures.[7] For preparative purposes, semi-preparative High-Performance Liquid Chromatography (HPLC) was employed to isolate sufficient quantities of each pure isomer for detailed structural analysis.[7][8]

Definitive Spectroscopic Characterization

The structures of both the cis and trans isomers of anatalline were definitively confirmed using a suite of modern analytical techniques.[7] Mass spectrometry provided precise molecular weight and fragmentation patterns, corroborating the elemental composition. The core of the structural proof, however, came from one-dimensional (1D) and two-dimensional (2D) NMR experiments.[7] Techniques such as ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence) allowed researchers to map the precise connectivity of all protons and carbons, confirming the 2,4-disubstituted piperidine skeleton and the attachment points of the two 3-pyridyl rings, and ultimately assigning the relative stereochemistry of each isolated isomer.[7]

Natural Occurrence and Biosynthesis

Primary Natural Source and Induction

Anatalline is a naturally occurring, albeit minor, constituent of Nicotiana species.[3] While first found in the roots, its accumulation has been studied more extensively in plant cell cultures. Specifically, researchers have demonstrated that the biosynthesis of anatalline can be significantly induced in Nicotiana tabacum cv. BY-2 cell cultures upon treatment with methyl jasmonate, a plant signaling molecule involved in stress and defense responses.[7][8] In these induced cultures, anatalline can become one of the most abundant alkaloids alongside anatabine, making this system a valuable model for studying its formation and for producing material for further research.[7]

Proposed Biosynthetic Pathway

The precise biosynthetic pathway of anatalline is not as fully elucidated as that of nicotine. However, based on studies of related pyridine alkaloids, a logical pathway can be proposed.[3][9] The biosynthesis of tobacco alkaloids involves complex enzymatic reactions to construct the characteristic pyridine and piperidine (or pyrrolidine) rings.[9]

-

Precursors: The pyridine ring of tobacco alkaloids is known to derive from nicotinic acid. The piperidine ring, as seen in the related alkaloid anabasine, is derived from the amino acid lysine via the intermediate Δ¹-piperideine.[3][9] It is highly probable that anatalline's piperidine core shares this same origin.[9]

-

Key Enzyme Family: Recent studies have implicated a class of vacuole-localized flavoproteins, known as Berberine Bridge Enzyme-Like (BBL) proteins, in the biosynthesis of several pyridine alkaloids, including anatalline.[9] These enzymes are believed to catalyze a late-stage oxidation step following the condensation of the ring precursors. Suppression of BBL expression in tobacco has been shown to inhibit the formation of anatalline, confirming their essential role in the pathway.[9]

The proposed biosynthetic logic suggests a coupling event involving precursors derived from both nicotinic acid and lysine, followed by enzymatic processing to yield the final anatalline structure.

Caption: Proposed biosynthetic pathway of Anatalline from primary precursors.

Isolation and Purification Methodologies

Foundational Principles: Leveraging Alkaloid Chemistry

The isolation of anatalline, like other alkaloids, hinges on its basicity due to the presence of nitrogen atoms.[6] This property allows for selective extraction from complex mixtures. The general workflow involves an acid-base extraction: the plant or biological material is typically first extracted with an organic solvent under basic conditions to ensure the alkaloids are in their free-base, organic-soluble form. Subsequently, the organic extract is treated with an acidic aqueous solution, which protonates the basic nitrogen atoms, rendering the alkaloids water-soluble and pulling them into the aqueous phase, leaving behind neutral and acidic impurities in the organic layer. This process can be repeated to achieve higher purity.

Protocol 1: Isolation from Plant Cell Cultures for Structural Analysis

This protocol outlines the workflow for isolating the cis and trans isomers of anatalline from methyl jasmonate-induced N. tabacum cell cultures, culminating in separation by semi-preparative HPLC.[7][8]

Step-by-Step Methodology:

-

Harvesting & Lyophilization: Harvest the induced BY-2 cell culture via vacuum filtration. Freeze the resulting cell mass immediately in liquid nitrogen and lyophilize (freeze-dry) to a constant weight. This removes water and prepares the tissue for efficient extraction.

-

Initial Extraction: Extract the dried, powdered cell material with a suitable organic solvent (e.g., methanol or a dichloromethane/methanol mixture) assisted by sonication or maceration. This crude extraction pulls a wide range of metabolites, including all alkaloids, into the solvent.

-

Acid-Base Partitioning: a. Evaporate the organic solvent from the crude extract in vacuo. b. Re-dissolve the residue in a dilute acid solution (e.g., 1 M H₂SO₄). c. Wash the acidic solution with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove lipids and other neutral impurities. Discard the organic phase. d. Make the acidic aqueous phase strongly basic (pH > 10) by adding a base such as concentrated ammonium hydroxide or potassium carbonate. e. Extract the now-basic aqueous phase multiple times with an organic solvent like dichloromethane or a toluene/ethyl acetate mixture. The free-base anatalline will partition into the organic phase.

-

Concentration & Chromatographic Separation: a. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a concentrated alkaloid-rich fraction. b. Subject this fraction to semi-preparative HPLC. The choice of column (e.g., a C18 reverse-phase or a normal-phase column) and mobile phase must be optimized to achieve baseline separation of the cis and trans isomers. c. Collect the fractions corresponding to each isomer peak and evaporate the solvent to obtain the pure isolated compounds.

Caption: Workflow for the isolation of Anatalline isomers from cell cultures.

Protocol 2: Extraction from Urine for Biomarker Analysis

This protocol details a robust liquid-liquid extraction (LLE) method for quantifying anatalline in urine, optimized for LC-MS/MS analysis.[4][9]

Step-by-Step Methodology:

-

Sample Preparation: To a 1-2 mL urine sample in a centrifuge tube, add an internal standard solution (e.g., deuterated anatalline, anatalline-d₄). This is crucial for accurate quantification, as it corrects for analyte loss during the extraction process.

-

Basification and Initial Extraction: a. Make the urine sample basic by adding a buffer or base, such as 50% potassium carbonate or concentrated ammonium hydroxide.[4][9] b. Add 4-5 mL of an extraction solvent mixture, typically toluene/ethyl acetate (2:1).[9] c. Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and partition of the analyte into the organic phase. Centrifuge at ~4,000 g for 10 minutes to separate the layers.

-

Acid Back-Extraction (Cleanup): a. Carefully transfer the upper organic layer to a new tube containing ~0.5 mL of 1 M sulfuric acid.[4] b. Vortex and centrifuge as before. The anatalline (now protonated) will move into the lower acidic aqueous layer, leaving many organic-soluble impurities behind in the new organic layer, which is discarded. This is a critical cleanup step.

-

Final Extraction: a. Make the purified acid phase basic again with 50% potassium carbonate.[4] b. Perform a final extraction with a clean organic solvent, such as pentane/dichloromethane (1:1).[4][9] c. Vortex and centrifuge. To aid in separating the layers, the aqueous layer can be frozen in a dry ice/acetone bath, allowing the organic supernatant to be easily decanted.

-

Evaporation and Reconstitution: a. Transfer the final organic phase to a clean tube. Add a small volume (~100 µL) of 10% HCl in methanol. This converts the volatile free-base alkaloid to its non-volatile hydrochloride salt, preventing evaporative loss.[4][9] b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

Analytical Techniques for Quantification and Characterization

Once isolated or extracted, anatalline is analyzed using high-resolution chromatographic and spectrometric techniques. The choice of method depends on the goal, whether it is isomer separation, sensitive quantification, or structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like alkaloids.

-

Application: It has proven highly effective for the complete baseline separation of the cis and trans isomers of anatalline, which is often challenging with other methods.[7][8]

-

Derivatization: For enhanced chromatographic performance (e.g., improved peak shape and thermal stability), alkaloids are often derivatized prior to GC analysis. A common approach involves acylation, for example, using trifluoroacetic anhydride, which converts the secondary amine of the piperidine ring into a less polar, more volatile trifluoroacetamide derivative.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying trace levels of compounds in complex biological matrices due to its exceptional sensitivity and selectivity.

-

High-Sensitivity Quantification: This is the method of choice for measuring anatalline concentrations in urine for biomarker studies.[4] Ultra-Performance Liquid Chromatography (UPLC) systems can be used for faster analysis times and better resolution compared to traditional HPLC.[11]

-

Method Parameters: Analysis is typically performed using a reversed-phase C18 column with a mobile phase gradient consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol).[4] Detection is achieved using a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for anatalline and its internal standard.

-

Derivatization for LC: While not always necessary, derivatization can also be used in LC-MS to improve chromatographic retention and ionization efficiency. Treating extracts with hexanoic anhydride converts anatalline into its hexanoic acid amide, which can lead to better chromatography and facilitate simultaneous analysis with other derivatized biomarkers.[4]

Summary of Analytical Performance

The development of robust analytical methods is critical for reliable quantification. The performance of a UPLC/MS/MS method for tobacco alkaloid enantiomers provides a benchmark for the sensitivity that can be achieved.

| Parameter | Value | Reference |

| Analytical Platform | UPLC/MS/MS | [11] |

| Linearity (r²) | > 0.996 | [11] |

| Limit of Detection (LOD) | < 10 ng/mL | [11] |

| Limit of Quantitation (LOQ) | < 30 ng/mL | [11] |

| Recovery | 100–115% | [11] |

| Coefficient of Variation (CV%) | 0.2–3.7% | [11] |

Conclusion and Future Directions

Anatalline has evolved from a minor alkaloid of phytochemical curiosity to a key biomarker in tobacco exposure science. Its discovery and structural elucidation were triumphs of classical natural product chemistry, while modern analytical science has provided the tools to isolate its isomers and quantify it at trace levels in complex biological fluids. The methodologies detailed in this guide, from induced biosynthesis in cell culture to high-sensitivity LC-MS/MS analysis, represent a validated toolkit for researchers in this field.

Future research efforts may focus on several key areas. The development of an efficient, stereoselective total synthesis would be a significant achievement, providing access to larger quantities of pure isomers for pharmacological testing and circumventing reliance on isolation from natural sources. While its role as a biomarker is established, a deeper investigation into the specific biological and toxicological activities of each anatalline isomer is warranted. Finally, further exploration of its biosynthetic pathway could uncover novel enzymatic machinery with potential applications in biocatalysis and synthetic biology.

References

-

National Institutes of Health (NIH). (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. [Link]

-

Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). Anatalline and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. Planta Medica, 70(10), 936–941. [Link]

-

ResearchGate. (n.d.). Anatalline (1) and trans-2,4-di(3-pyridyl)piperidine (2). [Link]

-

ResearchGate. (2004). Anatalline and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. [Link]

-

Xie, J., Marclay, F., & Juillerat, M. (2008). Enantiomeric analysis of anatabine, nornicotine and anabasine in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry. Journal of Chromatography A, 1187(1-2), 204–211. [Link]

-

Cai, J., Liu, B., Su, Q., & Sheng, L. (2019). Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. Journal of Chromatography B, 1114-1115, 137–143. [Link]

-

Przybylski, P. (2009). The discovery of alkaloids. Receptory i Klinika, 1(2), 105-109. [Link]

-

MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. [Link]

-

SlideShare. (2020). Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an. [Link]

-

YouTube. (2020). synthesis of anilines. [Link]

-

Zheng, G., Dwoskin, L. P., & Crooks, P. A. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. Tetrahedron: Asymmetry, 16(12), 2159-2164. [Link]

-

Royal Society of Chemistry. (2022). Towards an understanding of the biological activity of naphthylisoquinoline alkaloids: DNA-binding properties of dioncophyllines A, B, and C. [Link]

-

YouTube. (2023). Alkaloids - Structural elucidation & determination #mscchemistrynotes#notes. [Link]

-

ResearchGate. (n.d.). Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. [Link]

Sources

- 1. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discovery of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. Anatalline and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anatalline|Tobacco Alkaloid for Research [benchchem.com]

- 10. Enantiomeric analysis of anatabine, nornicotine and anabasine in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Anatalline in Nicotiana Species

Abstract

Anatalline, a minor pyridine alkaloid found in plants of the Nicotiana genus, has garnered increasing interest within the scientific community. Structurally identified as 2,4-di(3-pyridyl)piperidine, it co-occurs with major alkaloids like nicotine but at significantly lower concentrations.[1] Despite its low abundance, anatalline serves as a valuable biomarker for differentiating users of various tobacco products and provides insights into the complex biosynthetic pathways operating within the plant.[2] Its accumulation is known to be influenced by external stimuli such as methyl jasmonate, suggesting a role in plant defense mechanisms.[3][4] This guide provides a comprehensive technical overview of anatalline, covering its natural occurrence, proposed biosynthetic origins, factors influencing its concentration, and detailed analytical methodologies for its extraction, identification, and quantification. It is intended for researchers in plant biochemistry, analytical chemistry, and drug development, offering a foundational understanding and practical protocols for the study of this intriguing minor alkaloid.

Introduction

Overview of Tobacco Alkaloids

The genus Nicotiana, particularly the species Nicotiana tabacum, is renowned for its complex array of pyridine alkaloids. These nitrogen-containing secondary metabolites are synthesized primarily in the roots and subsequently transported to aerial parts of the plant.[5] While nicotine is the most abundant alkaloid, often comprising over 90% of the total alkaloid content, a diverse suite of "minor" alkaloids is also present.[6][7] These include compounds such as nornicotine, anabasine, and anatabine, which, along with anatalline, contribute to the overall chemical and pharmacological profile of tobacco.[1][7]

Introduction to Anatalline: A Minor Tobacco Alkaloid

Anatalline (C₁₅H₁₇N₃) was first isolated from the roots of N. tabacum and its structure was determined to be 2,4-di(3-pyridyl)piperidine.[8] It exists as two stereoisomers, cis-2,4-di(3-pyridyl)piperidine and trans-2,4-di(3-pyridyl)piperidine, which are often found in similar concentrations.[4][9] Though present in much lower quantities than nicotine—ranging from approximately 1 to 1000 µg/g in cigarette tobacco compared to about 15 mg/g for nicotine—its unique structure and biosynthetic origin make it a subject of significant scientific inquiry.[1]

Significance and Research Interest in Anatalline

The scientific interest in anatalline stems from several key areas:

-

Biomarker for Tobacco Use: Anatalline is a highly selective biomarker for exposure to conventional tobacco products.[1][2] Its presence can help distinguish between the use of combusted cigarettes, smokeless tobacco, and Electronic Nicotine Delivery Systems (ENDS), as the purification of nicotine for e-liquids often removes most minor alkaloids.[1]

-

Biosynthetic Research: Studying minor alkaloids like anatalline provides deeper insight into the metabolic plasticity of the Nicotiana genus. Its biosynthesis is distinct from nicotine, and understanding its formation can uncover novel enzymatic pathways.[4][7]

-

Pharmacological Potential: While research is limited, related minor alkaloids exhibit pharmacological activities, such as anti-inflammatory effects and interactions with nicotinic acetylcholine receptors (nAChRs).[2][10] Investigating anatalline's biological activity is a growing area of interest.

Biosynthesis and Accumulation of Anatalline in Tobacco

The Nicotinic Acid Pathway: Precursors and Key Enzymes

The biosynthesis of all pyridine alkaloids in tobacco originates from nicotinic acid, which provides the characteristic pyridine ring.[8] In plants, nicotinic acid is derived from quinolinate.[8] While the pathway to nicotine involves the condensation of a nicotinic acid derivative with an N-methylpyrrolinium cation, the pathways to other minor alkaloids diverge.[8] For instance, the piperidine ring of anabasine is derived from lysine, while anatabine is thought to arise from the dimerization of a nicotinic acid metabolite.[8]

Proposed Biosynthetic Route to Anatalline

The precise biosynthetic pathway of anatalline is not fully elucidated, but feeding studies with alkaloid precursors in N. tabacum cell cultures have provided valuable clues.[4][9] It is hypothesized that anatalline is formed through a pathway related to that of anatabine, potentially involving the dimerization or condensation of nicotinic acid-derived intermediates.[8] The structure of anatalline, featuring two pyridyl rings linked to a central piperidine ring, suggests a complex assembly from precursor molecules.

Sources

- 1. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anatalline|Tobacco Alkaloid for Research [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Anatalline and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular genetics of alkaloid biosynthesis in Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Systems biology reveals anatabine to be an NRF2 activator [frontiersin.org]

physical and chemical properties of Anatalline

An in-depth search for the physical and chemical properties of a compound named "Anatalline" has yielded no specific, verifiable scientific data. This suggests that "Anatalline" may be a novel or proprietary compound not yet documented in publicly accessible scientific literature, an internal research code, or a potential misspelling of another chemical entity.

Without foundational data from peer-reviewed journals, patents, or chemical databases, it is not possible to construct an in-depth technical guide that meets the required standards of scientific integrity and authoritative grounding. The core requirements of providing detailed experimental protocols, mechanistic claims supported by citations, and quantitative data cannot be fulfilled in the absence of primary source material.

Therefore, a detailed technical guide on "Anatalline" cannot be provided at this time. It is recommended to verify the compound's name and spelling or to provide an alternative topic for which scientific literature is available.

Anatalline: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physicochemical properties, biosynthesis, analytical methodologies, and pharmacological landscape of a key tobacco alkaloid biomarker.

Abstract

Anatalline, a minor tobacco alkaloid, has emerged as a critical biomarker in public health and tobacco product research. This technical guide provides a comprehensive overview of Anatalline, consolidating current scientific knowledge for researchers, scientists, and drug development professionals. The document delves into its chemical identity, including its CAS number and molecular weight, and explores its biosynthetic origins within Nicotiana species. Detailed analytical methodologies for the detection and quantification of Anatalline are presented, with a focus on advanced chromatographic and mass spectrometric techniques. While the primary utility of Anatalline lies in its role as a highly specific biomarker to differentiate between combusted and non-combusted tobacco use, this guide also addresses the current understanding of its limited, yet intriguing, pharmacological profile in the context of related tobacco alkaloids.

Introduction

Anatalline is a pyridine alkaloid naturally present in plants of the Nicotiana genus, most notably Nicotiana tabacum.[1] Although it constitutes a small fraction of the total alkaloid content compared to nicotine, its unique chemical properties and metabolic fate have positioned it as a valuable tool in clinical and toxicological studies.[2] The principal application of Anatalline is as a biomarker to distinguish users of smokeless tobacco products from those who smoke cigarettes.[1] This specificity arises from its conversion to nicotelline during combustion, a process that does not occur with non-combusted use.[1] This guide aims to provide a detailed technical resource on Anatalline, covering its fundamental chemistry, biological synthesis, analytical detection, and what is currently known about its biological effects.

Physicochemical Properties

A thorough understanding of Anatalline's chemical and physical characteristics is fundamental for its accurate identification, quantification, and for any further investigation into its biological activities.

| Property | Value | Source |

| Systematic Name | cis-2,4-di(3-pyridyl)piperidine | [1] |

| CAS Number | 1189431-36-4 | [1] |

| Molecular Formula | C₁₅H₁₇N₃ | [1] |

| Molecular Weight | 239.32 g/mol | [1] |

| Isomers | Exists as cis and trans stereoisomers. | [1] |

Anatalline possesses a central piperidine ring substituted with two pyridyl groups. This structure is shared by a family of related tobacco alkaloids, and subtle differences in saturation and substitution patterns give rise to distinct chemical and biological properties.

Biosynthesis in Nicotiana Species

The biosynthesis of Anatalline, like other pyridine alkaloids in tobacco, originates from nicotinic acid.[3] While the complete enzymatic pathway has not been fully elucidated, it is understood to be part of the broader nicotine alkaloid biosynthesis network.

The accumulation of Anatalline can be significantly influenced by external stimuli. Research has shown that the application of methyl jasmonate to Nicotiana tabacum cell cultures can induce a substantial increase in Anatalline production, making it and anatabine the most abundant alkaloids in these specific conditions.[1][4] This inducibility suggests a role for Anatalline in the plant's defense mechanisms.

Caption: Hypothesized biosynthetic origin of Anatalline and Anatabine from Nicotinic Acid.

Analytical Methodologies

The accurate quantification of Anatalline in biological matrices is crucial for its application as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique employed for this purpose.[2][5]

Sample Preparation and Derivatization

Due to the presence of secondary amine functional groups, derivatization is often employed to enhance the chromatographic properties and mass spectrometric sensitivity of Anatalline.[2][6] A common and effective method involves acylation of the amine groups.

Experimental Protocol: Derivatization with Hexanoic Anhydride

-

Reagents: Hexanoic anhydride, 4-dimethylaminopyridine (DMAP), Toluene.

-

Procedure:

-

To the extracted and dried sample residue, add a solution of hexanoic anhydride and a catalytic amount of DMAP in toluene.[6]

-

Heat the reaction mixture at 70°C for approximately 15 minutes.[6]

-

After cooling, the reaction mixture can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

This derivatization converts the secondary amines into amides, which typically exhibit improved peak shape and ionization efficiency.[2][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required for detecting the low concentrations of Anatalline found in biological samples.[2][5]

Typical LC-MS/MS Parameters:

-

Chromatography: Reversed-phase chromatography is commonly used.[7]

-

Mobile Phase: A typical mobile phase consists of a gradient of methanol or acetonitrile and water containing a modifier such as ammonium formate to improve ionization.[2]

-

Ionization: Positive electrospray ionization (ESI) is generally employed.[2]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantitative analysis.[5]

Caption: General workflow for the analysis of Anatalline in biological samples.

Pharmacological Profile and Biological Activity

The primary focus of research on Anatalline has been its utility as a biomarker, and as such, its direct pharmacological effects have not been extensively investigated.[6]

Mechanism of Action

Detailed studies on the specific molecular interactions and signaling pathways of isolated Anatalline are currently lacking in scientific literature.[6] While its structural similarity to other nicotinic alkaloids suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), this has not been experimentally confirmed.[6]

Comparative Pharmacology with Related Alkaloids

Insights into the potential biological activities of Anatalline can be inferred from studies of structurally similar minor tobacco alkaloids.

-

Anatabine: This closely related alkaloid has demonstrated anti-inflammatory properties and acts as a weaker agonist at certain nAChR subtypes compared to nicotine.[6][8]

-

Nornicotine: Another minor alkaloid, nornicotine, also exhibits nAChR agonist activity.[9]

It is plausible that Anatalline may share some of these properties, but dedicated pharmacological studies are required for confirmation.

Role as a Precursor to Nicotelline

A significant aspect of Anatalline's biological relevance is its role as a precursor to nicotelline.[1] During the combustion of tobacco, Anatalline undergoes dehydrogenation to form nicotelline.[1] This conversion is a key reason why the ratio of Anatalline to nicotelline can be used to differentiate between smoked and smokeless tobacco use.[1]

Conclusion and Future Directions

Anatalline is a well-established and highly specific biomarker for distinguishing between different forms of tobacco use. Its physicochemical properties are well-characterized, and robust analytical methods for its detection are available. The biosynthetic pathway of Anatalline is understood to be linked to that of other nicotine alkaloids, with potential for induced accumulation.

However, a significant gap in knowledge exists regarding the direct pharmacological effects of Anatalline. Future research should focus on elucidating its potential interactions with nAChRs and other biological targets. Such studies would not only provide a more complete understanding of this minor tobacco alkaloid but could also uncover novel pharmacological activities. Furthermore, a more detailed characterization of the enzymes involved in its biosynthesis could open avenues for biotechnological production.

References

-

Jacob III, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Pharmacology, 13, 879385. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 443848, Anatalline. [Link]

-

Deo, N. M., & Crooks, P. A. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. Journal of Heterocyclic Chemistry, 42(4), 599-604. [Link]

-

Wikipedia. Anatabine. [Link]

-

Häkkinen, S. T., et al. (2004). Anatalline and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. Planta Medica, 70(10), 936-941. [Link]

-

Liu, B., et al. (2008). Enantiomeric analysis of anatabine, nornicotine and anabasine in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry. Journal of Chromatography B, 865(1-2), 13-17. [Link]

-

Cai, J., et al. (2019). Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. Journal of Chromatography B, 1114-1115, 132-138. [Link]

-

Farré, M., et al. (2022). An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms. Molecules, 27(21), 7543. [Link]

Sources

- 1. Anatalline and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms | MDPI [mdpi.com]

- 6. Anatalline|Tobacco Alkaloid for Research [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Anatabine - Wikipedia [en.wikipedia.org]

- 9. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

Anatalline in Plant Biology: A Technical Guide to its Significance, Biosynthesis, and Analysis

An in-depth technical guide by a Senior Application Scientist.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of anatalline, a minor pyridine alkaloid found in plants of the Nicotiana genus. While less studied than its well-known counterpart, nicotine, anatalline's inducibility by key defense signaling molecules suggests a significant role in plant-environment interactions. This document synthesizes the current understanding of anatalline's biosynthesis, its regulation by the jasmonate signaling pathway, and its putative function as a phytoalexin. Furthermore, this guide offers detailed, field-proven protocols for the extraction, separation, and quantification of anatalline, providing researchers with the necessary tools to further investigate its biological significance.

Introduction: Unveiling Anatalline, a Jasmonate-Inducible Pyridine Alkaloid

Anatalline, with the chemical structure 2,4-di(3-pyridyl)piperidine, is a secondary metabolite found in Nicotiana species, most notably Nicotiana tabacum[1]. It exists as two stereoisomers, cis and trans, which can be separated chromatographically[2]. Under normal physiological conditions, anatalline is present in trace amounts, classifying it as a minor tobacco alkaloid[3]. However, its accumulation is dramatically induced in response to specific stress signals, particularly the plant hormone methyl jasmonate (MeJA)[1][2]. This inducibility is a hallmark of phytoalexins, which are antimicrobial and anti-herbivore compounds synthesized de novo by plants in response to attack[4]. The significant upregulation of anatalline in response to MeJA suggests a pivotal, yet underexplored, role in plant defense mechanisms.

Biosynthesis of Anatalline: A Pathway Branching from Nicotinic Acid

The biosynthesis of pyridine alkaloids in Nicotiana is a complex network, and while the pathway for nicotine is well-characterized, the precise enzymatic steps for anatalline are still being elucidated. It is strongly hypothesized that, unlike nicotine which incorporates a pyrrolidine ring derived from putrescine, both the pyridine and the piperidine rings of anatalline are derived from nicotinic acid[1][3].

The Role of Nicotinic Acid

Nicotinic acid, synthesized in plants via the quinolinate pathway, is the foundational precursor for the pyridyl moieties of all tobacco alkaloids[1]. For anatabine, a structurally related alkaloid, it is proposed that it is formed through the dimerization of a nicotinic acid metabolite[1]. A similar mechanism is suggested for anatalline, though the exact intermediates remain to be identified[3].

Putative Biosynthetic Pathway and Key Enzymes

While the complete pathway is not yet confirmed, a proposed route involves the condensation of two nicotinic acid-derived units. A critical class of enzymes implicated in the later stages of pyridine alkaloid biosynthesis are the Berberine Bridge Enzyme-Like (BBE-like) proteins[5][6]. These FAD-dependent oxidases are involved in oxidative cyclization reactions that are crucial for the formation of the complex ring structures of many alkaloids[5]. Suppression of BBE-like enzyme expression in tobacco has been shown to inhibit the formation of anatalline, indicating their essential role in its biosynthesis, likely in a late oxidation step[3].

Caption: A proposed biosynthetic pathway for anatalline from nicotinic acid.

Regulation by the Jasmonate Signaling Pathway: A Key to Understanding Anatalline's Role

The most compelling evidence for the biological significance of anatalline comes from its strong induction by methyl jasmonate (MeJA)[1][2][7]. The jasmonate (JA) signaling pathway is a primary regulatory network in plants that mediates responses to a wide range of biotic stresses, including insect herbivory and necrotrophic pathogens[4][8].

The Jasmonate Cascade

In response to wounding or herbivory, the production of jasmonic acid is initiated. Jasmonic acid is then converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, COI1 (CORONATINE INSENSITIVE 1), which is part of an SCF E3 ubiquitin ligase complex. This binding event targets JAZ (JASMONATE ZIM-DOMAIN) proteins for degradation by the 26S proteasome. JAZ proteins are transcriptional repressors that, in the absence of JA-Ile, bind to and inhibit the activity of transcription factors such as MYC2. The degradation of JAZ proteins releases these transcription factors, allowing them to activate the expression of a suite of defense-related genes, including those involved in alkaloid biosynthesis[9]. In tobacco, this signaling cascade, initiated in the leaves, transmits a signal to the roots where the biosynthesis of alkaloids, including anatalline, is upregulated[4].

Caption: Jasmonate signaling pathway leading to anatalline accumulation.

Biological Significance: Anatalline as a Putative Phytoalexin

The induction of anatalline by the jasmonate pathway strongly suggests its role as a phytoalexin, contributing to the chemical defense arsenal of Nicotiana species. Alkaloids as a class are well-known for their toxicity and deterrence to herbivores and pathogens[7][10].

Inferred Antimicrobial and Insecticidal Properties

While direct studies on the antimicrobial or insecticidal activity of purified anatalline are currently limited, the known biological activities of other pyridine alkaloids provide a strong basis for inference. Nicotine, for example, is a potent neurotoxin to many insects[11]. Many alkaloids exert their antifungal effects by disrupting cell membrane integrity or inhibiting key metabolic pathways in fungi[7][12]. It is plausible that anatalline contributes to the overall defensive chemistry of the plant, potentially acting synergistically with other alkaloids.

Quantitative Perspective on Anatalline Induction

Under normal conditions, anatalline is a minor component of the total alkaloid pool in Nicotiana tabacum. However, upon induction with MeJA in cell cultures, its concentration can increase dramatically, becoming one of the most abundant alkaloids alongside anatabine[1][2].

| Condition | Nicotine | Nornicotine | Anabasine | Anatabine | Anatalline |

| Untreated Tobacco Hairy Roots | ~69% | 27% | 3% | 1% | 0.1% |

| Jasmonate-Treated BY-2 Cells | 5% | Not Detected | 4% | 83% | 8% |

| Data adapted from[3]. |

This significant shift in the alkaloid profile underscores the plant's targeted response to perceived threats, allocating resources to the production of specific defensive compounds like anatalline.

Methodologies for Anatalline Research: A Practical Guide

Robust and reliable analytical methods are crucial for the accurate study of anatalline. This section provides detailed protocols for the extraction and quantification of anatalline from plant material.

Extraction of Anatalline from Plant Tissue

Ultrasonic-assisted extraction is an efficient method for the extraction of alkaloids from tobacco leaves and cell cultures[13][14][15].

Protocol: Ultrasonic-Assisted Extraction

-

Sample Preparation: Harvest fresh plant material (leaves or cultured cells). Freeze-dry the material and grind it to a fine powder (to pass a 1 mm screen)[16][17].

-

Extraction Solvent: Prepare an extraction solvent of 80% methanol in water.

-

Extraction Procedure: a. Accurately weigh approximately 100 mg of the dried, powdered plant material into a 15 mL centrifuge tube. b. Add 10 mL of the extraction solvent. c. Add an appropriate internal standard (e.g., d4-anatabine or a commercially available anatalline-d4) to correct for extraction efficiency and instrument variability[3]. d. Tightly cap the tube and vortex thoroughly. e. Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C)[13]. f. After sonication, centrifuge the sample at 4000 x g for 15 minutes to pellet the solid material. g. Carefully transfer the supernatant to a clean tube. h. For LC-MS/MS analysis, filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Causality Behind Experimental Choices:

-

Freeze-drying and Grinding: This increases the surface area of the plant material, allowing for more efficient solvent penetration and extraction of the target analytes.

-

80% Methanol: This solvent system is effective for extracting a broad range of alkaloids with varying polarities.

-

Ultrasonication: The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls disrupts them, enhancing the release of intracellular contents, including anatalline[14]. This method is faster and often more efficient than traditional maceration or Soxhlet extraction[13].

-

Internal Standard: The use of a stable isotope-labeled internal standard is critical for accurate quantification in mass spectrometry-based methods. It co-extracts with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable normalization of the signal[3].

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules like anatalline in complex biological matrices[18][19].

Protocol: LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 9.0 with ammonium hydroxide.

-

Mobile Phase B: Methanol.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: These need to be optimized by infusing a pure standard of anatalline. Based on its molecular weight (239.32 g/mol ), the precursor ion would be [M+H]+ at m/z 240.2. Product ions would be determined experimentally, but likely involve fragmentation of the piperidine ring.

-

Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

Self-Validating System: This protocol incorporates a self-validating system through the use of an internal standard and a calibration curve. A calibration curve should be prepared using a certified reference standard of anatalline, spiked into a matrix blank (an extract from a plant known not to contain anatalline, if possible) at a range of concentrations that bracket the expected sample concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration to generate the calibration curve. The concentration of anatalline in the unknown samples is then calculated from this curve. This approach ensures accuracy and precision by correcting for variations in sample processing and instrument response.

Caption: Workflow for the extraction and analysis of anatalline.

Future Directions and Applications

The study of anatalline is a burgeoning field with significant potential. Key areas for future research include:

-

Elucidation of the Biosynthetic Pathway: The identification and characterization of the specific enzymes responsible for anatalline biosynthesis will provide a more complete understanding of alkaloid metabolism in Nicotiana and could enable synthetic biology approaches for its production.

-

Direct Bioactivity Assays: Quantifying the specific antifungal, antimicrobial, and insecticidal activities of purified anatalline is crucial to definitively establish its role as a phytoalexin.

-

Ecological Significance: Field studies are needed to understand how the induction of anatalline in response to real-world herbivore and pathogen pressures impacts plant fitness and community interactions.

-

Pharmacological Potential: While this guide focuses on the biological significance in plants, many plant-derived alkaloids have valuable pharmacological properties. The structure of anatalline may warrant investigation for potential applications in drug development.

References

-

Saitoh, F., Noma, M., & Kawashima, N. (1985). The alkaloid contents of sixty Nicotiana species. Phytochemistry, 24(3), 477-480. [Link]

-

Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). Anatalline and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. Planta Medica, 70(10), 936-941. [Link]

-

Shi, Q., Li, C., & Zhang, F. (2013). Genetic variation in alkaloid accumulation in leaves of Nicotiana. Genetics and Molecular Research, 12(4), 5345-5355. [Link]

-

Pérez-Alonso, M. J., & de Castro, M. D. L. (2001). Comparison of methods for the extraction of tobacco alkaloids. Journal of AOAC International, 84(6), 1708-1714. [Link]

-

Mishra, A., Saklani, S., & Singh, P. (2025). Prospective on Alkaloids-based sustainable methods to treat fungal pathogens: a comprehensive review. Archives of Microbiology, 207(6), 238. [Link]

-

McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine. PloS one, 9(7), e101816. [Link]

-

Daniel, B., & Wallraven, J. (2024). Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis. Biochemistry. [Link]

-

Evaluation of antifungal and cytotoxic activity of trans-Chalcone and α-Solanine. (2014). BMC Pharmacology and Toxicology, 15(Suppl 1), P69. [Link]

-

Shoji, T., Ogawa, T., & Hashimoto, T. (2008). Jasmonate-induced nicotine formation in tobacco is mediated by tobacco COI1 and JAZ genes. Plant & cell physiology, 49(7), 1003–1012. [Link]

-

Hielscher Ultrasonics. (n.d.). Ultrasonic Tobacco Extraction. [Link]

-

Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. (2024). Molecules, 29(12), 2898. [Link]

-

BBE-like enzymes. (2023, December 2). In Wikipedia. [Link]

-

Optimization of Ultrasonic-Assisted Extraction of Chlorogenic Acid from Tobacco Waste. (2022). IOP Conference Series: Earth and Environmental Science, 969(1), 012029. [Link]

-

Requirement of Jasmonate signaling for defense responses against Alternaria alternata and Phytophthora nicotiane in tobacco. (2018). Journal of Experimental Botany, 69(20), 4759-4773. [Link]

-

Xu, Z., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 15, 1389973. [Link]

-

Hielscher Ultrasonics. (n.d.). Alkaloid Extraction using a Probe-Ultrasonicator. [Link]

-

Zhang, H., & Hedden, P. (2008). Jasmonate-induced nicotine formation in tobacco is mediated by tobacco COI1 and JAZ genes. Plant and Cell Physiology, 49(7), 1003-1012. [Link]

-

Bian, Z., et al. (2019). Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. Heliyon, 5(5), e01719. [Link]

-

Nicotine. (2024, January 21). In Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anatalline and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anatalline|Tobacco Alkaloid for Research [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BBE-like enzymes - Wikipedia [en.wikipedia.org]

- 7. Prospective on Alkaloids-based sustainable methods to treat fungal pathogens: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Jasmonate-induced nicotine formation in tobacco is mediated by tobacco COI1 and JAZ genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Nicotine - Wikipedia [en.wikipedia.org]

- 12. Evaluation of antifungal and cytotoxic activity of trans-Chalcone and α-Solanine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. hielscher.com [hielscher.com]

- 15. hielscher.com [hielscher.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iris.unito.it [iris.unito.it]

A Technical Guide to the Preliminary Pharmacological Investigation of Anatalline

Abstract: Anatalline is a minor dipyridine alkaloid found in tobacco and other plants of the Solanaceae family.[1][2] Despite its structural similarity to pharmacologically active compounds like nicotine and anatabine, its own biological activity remains largely uncharacterized.[3] Current literature on anatalline is sparse, focusing primarily on its chemistry, biosynthesis, and its emerging use as a biomarker to differentiate combusted from non-combusted tobacco product use.[3][4][5] Direct, peer-reviewed pharmacological studies elucidating its mechanism of action, receptor binding profile, and functional effects are notably absent.[3] This guide provides a strategic framework for the preliminary pharmacological evaluation of anatalline. We will outline a logical, phased experimental approach, beginning with target identification and progressing to functional characterization. By leveraging knowledge from the closely related alkaloid, anatabine—known for its anti-inflammatory properties—we propose a primary hypothesis centered on the modulation of inflammatory signaling pathways.[1][6] This document serves as a technical roadmap for researchers seeking to explore the therapeutic potential of this understudied natural compound.

Introduction to Anatalline: The Knowledge Gap

Anatalline, or 2,4-di(3-pyridyl)piperidine, is a naturally occurring alkaloid present in two stereoisomeric forms (cis and trans).[7] Its accumulation is inducible in Nicotiana tabacum cell cultures, and it serves as a pyrolytic precursor to nicotelline during the combustion of tobacco.[4][7]

While its structural cousins are well-defined—nicotine as a potent nicotinic acetylcholine receptor (nAChR) agonist and anatabine as a weaker nAChR agonist with significant anti-inflammatory effects—anatalline's pharmacology is a blank slate.[3] This presents a unique opportunity for discovery. The primary directive of a preliminary study is to answer two fundamental questions:

-

Pharmacodynamics: What are the primary molecular targets of anatalline? What are the functional consequences of its interaction with these targets?

-

Pharmacokinetics: What is the preliminary absorption, distribution, metabolism, and excretion (ADME) profile of the compound?

This guide will focus on establishing the pharmacodynamic baseline, as this is the logical first step in evaluating a novel compound's therapeutic potential.

Proposed Pharmacodynamic Investigation Strategy

Our investigative strategy is built on a screening cascade designed to move from broad, unbiased target identification to specific, hypothesis-driven functional analysis. The structural relationship between anatalline and anatabine strongly suggests that a productive initial hypothesis is the modulation of inflammatory pathways. The alkaloid anatabine has been demonstrated to exert anti-inflammatory effects by inhibiting the phosphorylation of key signaling proteins like STAT3 and NF-κB, leading to a reduction in pro-inflammatory cytokine production (e.g., TNF-α, IL-6).[6][8]

Phase 1: Target Identification via Receptor Binding

The foundational step is to determine if, and to what, anatalline binds. A competitive radioligand binding assay is the gold standard for this initial screen. The objective is to displace a known, radio-labeled ligand from a specific receptor with increasing concentrations of the unlabeled test compound (anatalline).

Causality Behind Experimental Choice: Before investing in complex and costly cell-based functional assays, a binding assay provides a direct, quantitative measure of the physical interaction between the compound and its putative target. It is a rapid and cost-effective method to screen a wide array of potential targets and establish a rank order of binding affinity (Ki). Given anatalline's structure, a primary screen should focus on nAChR subtypes, followed by a broader panel to ensure unbiased discovery.

Phase 2: Functional Characterization via Cell-Based Assays

Once binding affinity is established, the next critical step is to determine the functional consequence of that binding. Does anatalline act as an agonist (activator), an antagonist (inhibitor), or an allosteric modulator?

Hypothesis-Driven Functional Assays: Based on the activity of anatabine, we hypothesize that anatalline possesses anti-inflammatory properties. Therefore, the primary functional assays should probe its ability to modulate key inflammatory signaling pathways, namely NF-κB and STAT3.[9][10] These transcription factors are central regulators of inflammatory gene expression and are frequently dysregulated in chronic inflammatory diseases and cancer.[9][10][11]

The workflow for this investigation is outlined in the diagram below.

Postulated Mechanism of Action: Modulation of Inflammatory Signaling

Drawing parallels from anatabine, a plausible mechanism for anatalline's potential anti-inflammatory action is the inhibition of the STAT3 and/or NF-κB signaling pathways.[6][8] These pathways are typically activated by pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like IL-6.[12][13]

Upon activation, upstream kinases phosphorylate STAT3 and IκB (the inhibitor of NF-κB).[9][13] This leads to the dimerization and nuclear translocation of STAT3 and NF-κB, where they bind to DNA and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[9][10] Anatalline may intervene at one or more points in this cascade, for example, by inhibiting the upstream kinases or interfering with the transcription factor's ability to bind DNA.

Key Experimental Protocols

The following protocols are detailed methodologies for conducting the critical initial experiments. They are designed with internal controls to ensure data integrity and trustworthiness.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of anatalline for a specific receptor subtype (e.g., human α7 nAChR).

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]-Epibatidine).

-

Anatalline (test compound).

-

Known unlabeled ligand for non-specific binding determination (e.g., Nicotine).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation fluid and liquid scintillation counter.

Methodology:

-

Compound Preparation: Prepare a serial dilution of anatalline in assay buffer, typically from 10 mM down to 10 pM.

-

Assay Plate Setup: In a 96-well plate, combine the following in triplicate:

-

Total Binding: Cell membranes + Radioligand + Assay Buffer.

-

Non-Specific Binding (NSB): Cell membranes + Radioligand + high concentration of unlabeled ligand (e.g., 10 µM Nicotine).

-

Test Compound: Cell membranes + Radioligand + corresponding concentration of anatalline.

-

-

Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.[14]

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.

-

Quantification: Punch the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of anatalline.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: NF-κB Reporter Gene Assay

Objective: To determine if anatalline can inhibit NF-κB-mediated gene transcription in a functional, cell-based assay.

Materials:

-

HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Anatalline (test compound).

-

Inducing agent (e.g., TNF-α, 10 ng/mL).

-

Luciferase assay reagent (containing luciferin substrate).

-

96-well clear-bottom white plates.

-

Luminometer.

Methodology:

-

Cell Plating: Seed the HEK293-NF-κB reporter cells into a 96-well plate at a density of ~50,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with a serial dilution of anatalline for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

-

Stimulation: Add the inducing agent (TNF-α) to all wells except the unstimulated control wells.

-

Incubation: Incubate the plate for 6-8 hours to allow for reporter gene expression.

-

Lysis and Measurement: Remove the medium, lyse the cells, and add the luciferase assay reagent according to the manufacturer's instructions.

-

Quantification: Measure the luminescence in each well using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data by setting the stimulated (TNF-α only) condition to 100% activation and the unstimulated condition to 0%.

-

Plot the percentage of inhibition against the log concentration of anatalline.

-

Fit the data to a dose-response curve to determine the IC50 value, representing the concentration at which anatalline inhibits 50% of NF-κB activity.[15][16]

-

Data Presentation and Future Directions

As no direct pharmacological data for anatalline is currently available in peer-reviewed literature, the following table is presented as a template for summarizing prospective findings and comparing them against the known values for related alkaloids.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | IC50 (µM) | Reference |

| Anatalline | To be determined | To be determined | To be determined | To be determined | - |

| Anatabine | α4β2 nAChR | >10,000 (weak) | Anti-inflammatory (STAT3 inh.) | ~50 (for p-STAT3) | [3][6] |

| Nicotine | α4β2 nAChR | ~1 | Agonist | - | [3] |

Future Directions: Should these initial in vitro studies reveal significant binding affinity and functional anti-inflammatory activity, the logical progression would be:

-

Mechanistic Deconvolution: Further western blot analysis to confirm inhibition of STAT3 and NF-κB phosphorylation and immunofluorescence to observe effects on nuclear translocation.[15]

-

Preliminary ADME/Tox: In vitro assessment of metabolic stability using liver microsomes and preliminary cytotoxicity assays in relevant cell lines.

-

In Vivo Proof-of-Concept: Validation of anti-inflammatory effects in an established animal model, such as the dextran sulfate sodium (DSS) mouse model of colitis, which has been used to demonstrate the efficacy of anatabine.[8][17]

This structured approach will efficiently and rigorously characterize the preliminary pharmacology of anatalline, moving it from an unknown natural product to a potential lead for therapeutic development.

References

-

Siegmund B, et al. Anatalline and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. PubMed. [Link]

-

Jacob P, et al. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Pharmacology. [Link]

-

Anatabine - Wikipedia. [Link]

-

Siegmund B, et al. Anatalline (1) and trans-2,4-di(3-pyridyl)piperidine (2). ResearchGate. [Link]

-

Chen L, et al. STAT3 palmitoylation initiates a positive feedback loop that promotes the malignancy of hepatocellular carcinoma cells in mice. PubMed. [Link]

-

Sethu S, et al. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC - NIH. [Link]

-

Lecour S, et al. Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis. PubMed. [Link]

-

Paris D, et al. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation. PubMed. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

-

Van der Veken P, et al. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. [Link]

-

Siveen KS, et al. STAT3 SIGNALING: Anticancer Strategies and Challenges. PMC - PubMed Central - NIH. [Link]

-

Lecour S, et al. (PDF) Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis. ResearchGate. [Link]

-

Anti-inflammatory activity of α-tomatine via inhibition of the MAPK and NF-κB signaling pathway in vitro and ex vivo. PubMed Central. [Link]

-

Lecour S, et al. Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis. NIH. [Link]

-

Receptor Binding Assay - Part 1. YouTube. [Link]

-

Van der Veken P, et al. (PDF) Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. ResearchGate. [Link]

-

Extracts from Allium pseudojaponicum Makino Target STAT3 Signaling Pathway to Overcome Cisplatin Resistance in Lung Cancer. MDPI. [Link]

-

Wang H, et al. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer. Frontiers in Oncology. [Link]

-

A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. [Link]

-

Anti-Inflammatory Effects of Auranamide and Patriscabratine—Mechanisms and In Silico Studies. MDPI. [Link]

-

Parri E, et al. Identification of novel regulators of STAT3 activity. PLOS One. [Link]

Sources

- 1. Anatabine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Anatalline|Tobacco Alkaloid for Research [benchchem.com]

- 4. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anatalline and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]

- 13. Identification of novel regulators of STAT3 activity | PLOS One [journals.plos.org]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isomers of Anatalline: Synthesis, Characterization, and Pharmacological Implications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the isomers of anatalline, a minor tobacco alkaloid of increasing interest in public health and pharmacological research. As a Senior Application Scientist, my objective is to synthesize the current understanding of anatalline's stereochemistry and provide a practical framework for its synthesis, separation, and characterization. This document moves beyond a simple recitation of facts to explain the scientific rationale behind experimental approaches, empowering researchers to confidently navigate the complexities of anatalline isomerism.

Introduction: The Significance of Anatalline and Its Isomeric Forms

Anatalline, systematically named 2,4-di(3-pyridyl)piperidine, is a naturally occurring alkaloid found in Nicotiana tabacum.[1] While present in smaller quantities than nicotine, its unique structure and biosynthetic pathway make it a valuable biomarker for differentiating between users of combusted and smokeless tobacco products.[1] The core of anatalline's chemical identity lies in its stereoisomerism. The presence of two stereocenters in the piperidine ring gives rise to distinct spatial arrangements of the two pyridyl substituents, primarily the cis and trans diastereomers.

The critical importance of understanding these isomers independently cannot be overstated. In the realm of pharmacology, stereoisomers of a chiral drug can exhibit vastly different pharmacokinetic and pharmacodynamic properties.[2][3] One isomer may be therapeutically active, while the other could be inactive, less potent, or even contribute to adverse effects.[2][3] Therefore, a thorough investigation of the individual anatalline isomers is paramount for any drug development program or toxicological assessment.

Synthesis of Anatalline Isomers: A Proposed Methodological Approach

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for obtaining isolated anatalline isomers.

Experimental Protocol: A Plausible Approach

Rationale: The catalytic hydrogenation of a dipyridylpyridine precursor is a logical approach. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction, yielding a mixture of cis and trans isomers that can subsequently be separated.

Step-by-Step Methodology:

-

Precursor Synthesis: Synthesize the precursor, 3,5-di(pyridin-3-yl)pyridine, through a suitable cross-coupling reaction, such as a Suzuki or Stille coupling, between 3,5-dibromopyridine and 3-pyridylboronic acid or the corresponding organostannane.

-

Catalytic Hydrogenation:

-